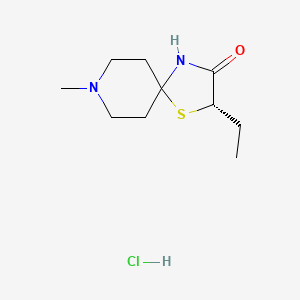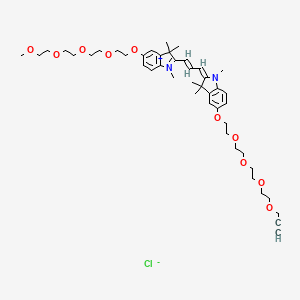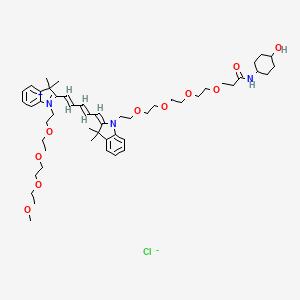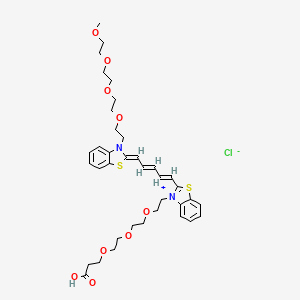
NPE-caged-HPTS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of NPE-caged compounds involves complex procedures that result in diastereoisomeric mixtures, which are then separated chromatographically into axial and equatorial isomers. Notably, the axial isomers of NPE-caged compounds exhibit considerably better solvolytic stability than their equatorial counterparts and previously reported derivatives, making them useful for physiological studies in mammalian cell lines expressing specific ion channels (Hagen et al., 1998).
Molecular Structure Analysis
The structural analysis of NPE-caged compounds reveals that they are designed to release their active components upon exposure to specific wavelengths of light. This controlled release mechanism is crucial for studying the sequential activation and deactivation of protein functions in biological systems, enabling the interrogation of multiple phosphorylation events within a single experiment (Goguen, Aemissegger, & Imperiali, 2011).
Chemical Reactions and Properties
NPE-caged compounds engage in specific chemical reactions upon photolysis, releasing active molecules such as cyclic nucleotides or phosphopeptides. These reactions are pivotal for probing biological processes, such as protein phosphorylation, and highlight the compounds' versatile applications in biological research. Notably, the use of spectrally differentiated caged phosphoamino acids allows for the sequential uncaging of different phosphopeptides, providing a unique tool for studying complex biological pathways (Goguen, Aemissegger, & Imperiali, 2011).
Physical Properties Analysis
The physical properties of NPE-caged compounds, such as solubility and photolytic stability, are critical for their application in physiological studies. Axial isomers of NPE-caged 8-Br-cAMP and 8-Br-cGMP, for instance, have been found to possess better solvolytic stability than their equatorial counterparts and previously reported DMNB-caged derivatives. This enhanced stability under physiological conditions underscores the importance of physical properties in the practical use of caged compounds (Hagen et al., 1998).
Chemical Properties Analysis
The chemical properties of NPE-caged compounds, such as their reactivity under light exposure and stability in various environments, are essential for their effectiveness in biological experiments. The precise control over the release of active molecules enables the detailed investigation of cellular processes, offering insights into the dynamic nature of biological signaling pathways. The ability to sequentially uncage different molecules within the same system opens new avenues for studying the intricate mechanisms underlying cellular functions (Goguen, Aemissegger, & Imperiali, 2011).
科学的研究の応用
蛍光顕微鏡
NPE-caged-HPTSは、特に光活性化において、蛍光顕微鏡に使用されます {svg_1}. これは、一般的に使用されるケージド化合物と同様に、o-1-(2-ニトロフェニル)エチルエーテル光不安定保護基を含んでいます {svg_2}. これにより、光分解効率とレーザーの直接比較が可能になります {svg_3}.
pH指示薬
This compoundは、ケージド蛍光pH指示薬として機能します {svg_4}. 2光子励起により、pKaが7.25の蛍光体HPTS(ピラニン)を迅速に放出します {svg_5}.
光分解較正
This compoundは、光分解較正にルーチンで使用されます {svg_6}. これには、光を使用して分子を分解するというプロセスが含まれ、これは科学研究のさまざまな分野で不可欠です。
拡散研究
This compoundは、小型コンパートメント拡散研究で使用するために適しています {svg_7}. これらの研究は、物質がシステム内のさまざまなコンパートメントをどのように移動するかを理解するために不可欠です。
コンパートメント化研究
NPE-HPTSは、点放出後の拡散を測定することにより、コンパートメント化を研究するために使用されてきました {svg_8}. これは、システム内の異なるコンポーネントがどのように分離され、独立して機能するかを理解するのに役立ちます。
2光子励起研究
2光子励起により、NPE-HPTSの放出速度が大幅に速くなることがわかりました {svg_9}. この特性は、システムの急速な変化を必要とする研究において有益です。
作用機序
Target of Action
NPE-caged-HPTS is a caged fluorophore . The primary target of this compound is the fluorophore HPTS (pyranine) . The role of HPTS is to emit fluorescence when released, allowing for the measurement of diffusion within tissues .
Mode of Action
This compound operates by releasing the fluorophore HPTS upon uncaging . This process involves the rapid and uniform release of the fluorophore, which then fluoresces . The fluorescence emitted by HPTS allows for the measurement of diffusion within tissues .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the diffusion of the fluorophore HPTS within tissues
Pharmacokinetics
It’s known that the compound releases the fluorophore rapidly and uniformly , which may suggest efficient distribution within tissues.
Result of Action
The result of this compound action is the release of the highly polar fluorophore HPTS, which fluoresces upon release . This fluorescence allows for the measurement of diffusion within tissues .
Action Environment
The compound is known to operate effectively in tissue environments, as indicated by its ability to measure diffusion within tissues .
生化学分析
Biochemical Properties
NPE-caged-HPTS plays a crucial role in biochemical reactions by acting as a caged fluorophore. Upon exposure to ultraviolet light, the photolabile protecting group is removed, releasing the highly polar fluorophore HPTS. This release allows for the measurement of diffusion within tissues and the study of various biochemical processes. This compound interacts with enzymes, proteins, and other biomolecules primarily through its photolysis product, HPTS. The released HPTS can bind to specific proteins and enzymes, influencing their activity and enabling the study of their functions in real-time .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. The release of HPTS upon photolysis can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the released HPTS can interact with intracellular signaling molecules, modulating their activity and affecting downstream signaling pathways. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to precisely control the timing and location of HPTS release makes it a powerful tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the photolysis of the caged compound upon exposure to ultraviolet light. This photolysis results in the release of the fluorophore HPTS, which can then interact with various biomolecules. The released HPTS can bind to specific proteins and enzymes, either inhibiting or activating their functions. Additionally, HPTS can influence gene expression by interacting with transcription factors and other regulatory proteins. The precise control of HPTS release allows researchers to study the effects of these interactions in real-time, providing valuable insights into the molecular mechanisms underlying various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under recommended conditions, but its stability can be affected by repeated freeze-thaw cycles and prolonged exposure to light. Over time, the degradation of this compound can lead to a decrease in its effectiveness as a caged fluorophore. Long-term studies have shown that the release of HPTS can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively release HPTS without causing significant toxicity or adverse effects. At high doses, this compound can lead to toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects highlight the importance of carefully controlling the amount of this compound used in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its photolysis product, HPTS. The released HPTS can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, HPTS can bind to enzymes involved in glycolysis and the citric acid cycle, modulating their activity and affecting overall cellular metabolism. The compound’s ability to precisely control the release of HPTS allows researchers to study the dynamic changes in metabolic pathways in real-time .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the properties of the cell membrane. Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments. The released HPTS can also be transported within the cell, influencing its localization and accumulation in different regions .
Subcellular Localization
The subcellular localization of this compound and its photolysis product, HPTS, plays a crucial role in their activity and function. This compound can be targeted to specific cellular compartments through the use of targeting signals or post-translational modifications. Upon photolysis, the released HPTS can localize to various subcellular regions, including the cytoplasm, nucleus, and organelles. This precise localization allows researchers to study the effects of HPTS on specific cellular processes and compartments, providing valuable insights into its role in cellular function .
特性
IUPAC Name |
trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGABPHUJQWBOR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14NNa3O12S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)




